molecular formula C17H11NS3 B14261173 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine CAS No. 162050-67-1

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine

Katalognummer: B14261173
CAS-Nummer: 162050-67-1
Molekulargewicht: 325.5 g/mol
InChI-Schlüssel: XVBCAVZPTZRZRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is a complex organic compound characterized by its unique structure, which includes multiple thiophene rings and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine typically involves the use of thiophene derivatives and pyridine as starting materials. One common method is the multicomponent Chichibabin pyridine synthesis reaction, which involves the condensation of thiophene derivatives with pyridine under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, as a fluorescent sensor, it binds selectively to metal ions such as iron (III), leading to changes in its photophysical properties . This binding can be studied using computational and experimental methods to understand the underlying molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine is unique due to its combination of multiple thiophene rings and a pyridine ring, which imparts distinct photophysical properties and makes it suitable for specific applications such as fluorescent sensing and organic electronics.

Eigenschaften

CAS-Nummer

162050-67-1

Molekularformel

C17H11NS3

Molekulargewicht

325.5 g/mol

IUPAC-Name

4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine

InChI

InChI=1S/C17H11NS3/c1-2-14(19-11-1)15-5-6-17(21-15)16-4-3-13(20-16)12-7-9-18-10-8-12/h1-11H

InChI-Schlüssel

XVBCAVZPTZRZRR-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=NC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.